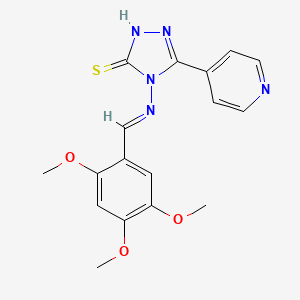
N-allyl-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N’-cyclohexylurea is an organic compound with the molecular formula C10H18N2O It is a urea derivative where the nitrogen atoms are substituted with an allyl group and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-allyl-N’-cyclohexylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with allyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high efficiency. Another method involves the use of allyl bromide and cyclohexylurea in the presence of a base such as sodium hydride or potassium carbonate. This reaction is often carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve optimal yields .
Industrial Production Methods
Industrial production of N-allyl-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-allyl-N’-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the allyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, amines, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-allyl-N’-cyclohexylurea has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of N-allyl-N’-cyclohexylurea involves its interaction with specific molecular targets. The allyl group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-allylaniline: Similar in structure but with an aniline group instead of a cyclohexyl group.
N-allylpiperidine: Contains a piperidine ring instead of a cyclohexyl group.
N-allyl-N’-cyclohexyl-N-(3,4-dimethoxybenzyl)urea: A derivative with additional functional groups for enhanced activity.
Uniqueness
N-allyl-N’-cyclohexylurea is unique due to its combination of an allyl group and a cyclohexyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-cyclohexyl-3-prop-2-enylurea |
InChI |
InChI=1S/C10H18N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13) |
Clé InChI |
AYRNZRLOYCYALB-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)


![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)



![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)
![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)





